

PCS1055: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PCS1055

Cat. No.: B10822318

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **PCS1055**, a selective antagonist of the muscarinic M4 acetylcholine receptor.

Chemical Structure and Identifiers

PCS1055 is a synthetic organic compound. Its structure is defined by the following identifiers:

Identifier Type	Value
Canonical SMILES	<chem>c1ccc(cc1)CN1CCC(CC1)CCNc1nnc2c(c1)CCCc1c2cccc1</chem>
InChI	InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)
InChIKey	ATHZIFFSGSWIAU-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **PCS1055** is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Reference
Molecular Formula	C27H32N4	
Molecular Weight	412.57 g/mol	
Appearance	Solid, White to off-white	
Solubility	DMSO: 100 mg/mL (242.38 mM) (ultrasonication may be required)	
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	6	[1]
Topological Polar Surface Area	41.05 Å ²	[1]
XLogP	5.68	[1]

Pharmacological Profile

PCS1055 is characterized as a potent and selective competitive antagonist of the muscarinic M4 receptor.[2] It also exhibits inhibitory activity against acetylcholinesterase (AChE).[3]

Muscarinic M4 Receptor Antagonism

PCS1055 demonstrates high affinity for the muscarinic M4 receptor, as evidenced by its binding and functional assay parameters.

Parameter	Value	Target	Assay Type	Reference
IC50	18.1 nM	Muscarinic M4 Receptor	Functional Antagonism	[3]
Kd	5.72 nM	Muscarinic M4 Receptor	Radioligand Binding	[3]
Ki	6.5 nM	Muscarinic M4 Receptor	[3H]-NMS Binding	[3]
Kb	5.72 nM	Muscarinic M4 Receptor	Schild Analysis	[4]

Selectivity Profile

Functional studies using GTP- γ -[(35)S] binding assays have demonstrated the selectivity of **PCS1055** for the M4 receptor over other muscarinic subtypes.[4]

Receptor Subtype	Fold Selectivity vs. M4	Reference
M1	255-fold	[4]
M2	69.1-fold	[4]
M3	342-fold	[4]
M5	>1000-fold	[4]

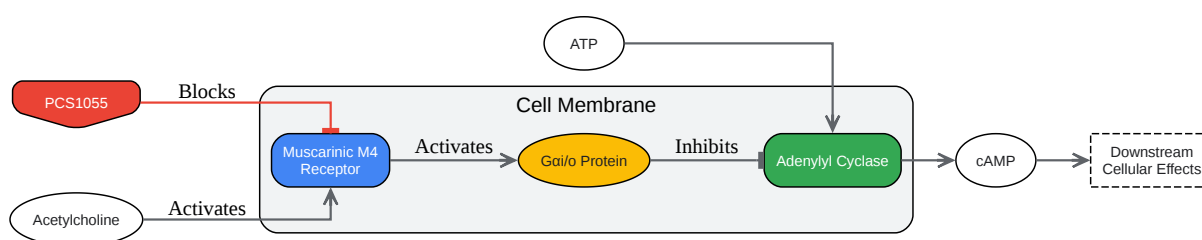
Acetylcholinesterase Inhibition

PCS1055 also functions as an inhibitor of acetylcholinesterase.

Enzyme Source	IC50 Value	Reference
Electric Eel	22 nM	[3]
Human AChE	120 nM	[3]

Signaling Pathway

As an antagonist of the muscarinic M4 receptor, **PCS1055** blocks the canonical G α i/o-coupled signaling pathway. The M4 receptor is a metabotropic receptor that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By blocking this interaction, **PCS1055** prevents the downstream effects of M4 receptor activation.



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PCS1055 blocks the M4 receptor signaling pathway.

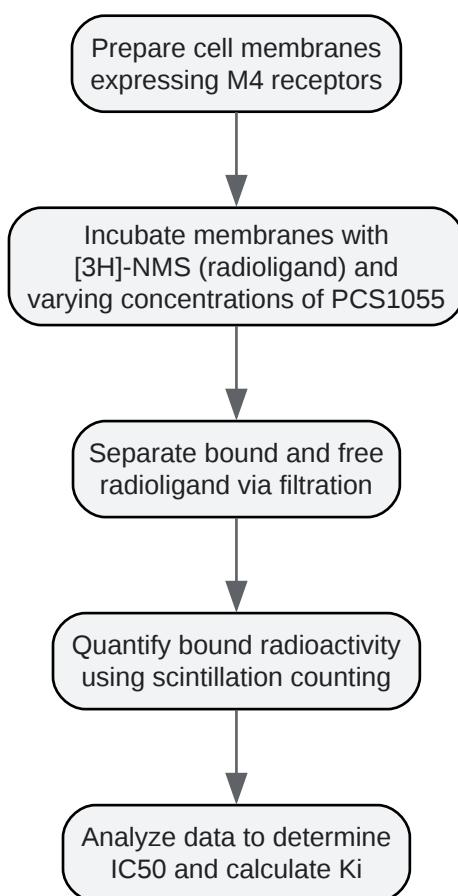
Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize **PCS1055**.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (K_i) of **PCS1055** for the muscarinic M4 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:



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Workflow for a competitive radioligand binding assay.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the human muscarinic M4 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
- **Incubation:** In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled **PCS1055**.
- **Equilibrium:** The incubation is carried out at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value of **PCS1055**. The K_i value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[(35)S] Binding Assay

This functional assay measures the ability of **PCS1055** to antagonize agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

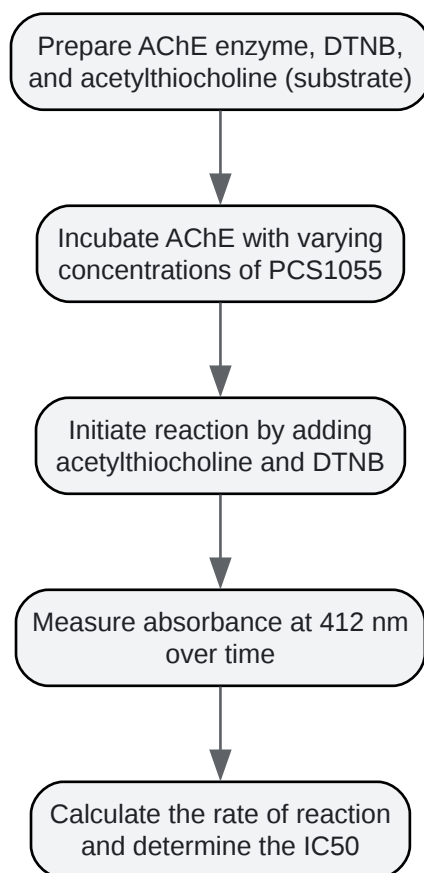
Methodology:

- **Membrane Preparation:** As with the radioligand binding assay, membranes from cells expressing the M4 receptor are prepared.
- **Incubation:** The membranes are incubated in a buffer containing GDP, an agonist (e.g., oxotremorine-M), varying concentrations of **PCS1055**, and [35S]GTPγS.
- **Reaction:** Agonist activation of the M4 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit. The presence of **PCS1055** will inhibit this process.
- **Termination and Separation:** The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.
- **Quantification:** The amount of [35S]GTPγS bound to the G-proteins on the filter is determined by scintillation counting.
- **Data Analysis:** The data are analyzed to determine the IC₅₀ of **PCS1055** for the inhibition of agonist-stimulated [35S]GTPγS binding.

Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory potency (IC₅₀) of **PCS1055** against acetylcholinesterase using the Ellman method.

Workflow:



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Workflow for an acetylcholinesterase inhibition assay.

Methodology:

- **Reagent Preparation:** Solutions of acetylcholinesterase (from electric eel or human recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- **Incubation:** The AChE enzyme is pre-incubated with various concentrations of **PCS1055** in a 96-well plate.

- **Reaction Initiation:** The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine.
- **Detection:** The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
- **Data Acquisition:** The absorbance is read kinetically over a period of time.
- **Data Analysis:** The rate of the reaction is calculated for each concentration of **PCS1055**. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

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